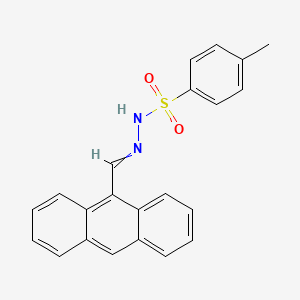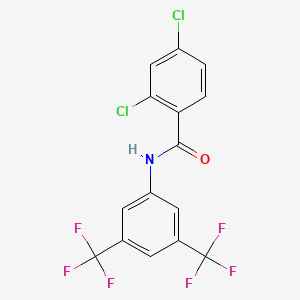
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of esterification and the use of appropriate catalysts and solvents would apply in scaling up the synthesis process.
化学反应分析
Types of Reactions
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted benzyl derivatives.
科学研究应用
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of specialized materials and chemical intermediates.
作用机制
The mechanism of action of 2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms .
相似化合物的比较
Similar Compounds
Tacrine: An anticholinesterase agent used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydro-9H-carbazole derivatives: Known for their selective inhibition of butyrylcholinesterase and potential therapeutic applications in neurodegenerative diseases.
Uniqueness
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific chemical structure, which combines the properties of both 2,4-dichlorobenzyl and 1,2,3,4-tetrahydro-9-acridinecarboxylate moieties. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
728929-60-0 |
|---|---|
分子式 |
C21H17Cl2NO2 |
分子量 |
386.3 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H17Cl2NO2/c22-14-10-9-13(17(23)11-14)12-26-21(25)20-15-5-1-3-7-18(15)24-19-8-4-2-6-16(19)20/h1,3,5,7,9-11H,2,4,6,8,12H2 |
InChI 键 |
FSVQITHSHJSNCC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)



![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)
